ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and a 1H-pyrrol-1-yl group at position 2. The triazole ring is linked via a sulfanylacetamido bridge to a benzoate ester moiety. The compound’s structural characterization likely employs crystallographic tools such as SHELX and WinGX for refinement and visualization, as these programs are widely used for small-molecule analysis .
Properties
IUPAC Name |
ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-3-26-17(25)14-6-8-15(9-7-14)19-16(24)12-27-18-21-20-13(2)23(18)22-10-4-5-11-22/h4-11H,3,12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCRLDAJDZDTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as glacial acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole and triazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,2,4-triazole derivatives with varied substitutions at positions 4 and 5 of the triazole ring. Key analogues include:
Key Differences and Implications
The phenyl group at position 4 in introduces rigidity and may enhance thermal stability, as evidenced by its higher melting point.
Spectroscopic Signatures :
- IR spectra of reveal strong C=O stretches at 1711 cm⁻¹ (ester) and 1663 cm⁻¹ (amide), consistent with the target compound’s functional groups. However, the absence of a chlorobenzyl moiety in the target compound would eliminate C-Cl vibrational modes (~600–800 cm⁻¹) observed in .
Biological Activity: While direct bioactivity data for the target compound are unavailable, structural analogues like and suggest that electron-withdrawing groups (e.g., Cl in ) or hydrogen-bonding motifs (e.g., acetylamino in ) may enhance antimicrobial or receptor-binding properties .
Crystallographic and Computational Insights
- The target compound’s structure determination likely relies on SHELXL for refinement and ORTEP for visualization, as these tools are standard for anisotropic displacement modeling .
- Comparative studies of similar triazole derivatives highlight the role of WinGX in analyzing molecular packing and hydrogen-bonding networks .
Research Findings and Data Tables
Table 1: Structural Comparison of Triazole Derivatives
Table 2: Computational Tools for Structural Analysis
| Software | Application | Reference |
|---|---|---|
| SHELXL | Refinement of small-molecule crystal structures | |
| WinGX | Data processing and visualization | |
| ORTEP-III | Anisotropic displacement modeling |
Biological Activity
Ethyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an extensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Molecular Information:
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5OS |
| Molecular Weight | 355.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | HILGYFCFCZLPAT-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring: Cyclization reactions with hydrazine derivatives and carbon disulfide under basic conditions.
- Synthesis of the Pyrrole Ring: Utilizing the Paal-Knorr synthesis method.
- Coupling Reactions: Combining the pyrrole and triazole rings through a sulfanyl linkage.
- Acetamido Formation: Acylation with ethyl acetic acid to yield the final compound.
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrrole moieties exhibit notable antimicrobial activities. This compound has been evaluated for its efficacy against various pathogens.
Case Studies:
- In vitro studies demonstrated that related compounds showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli .
- The compound's structure suggests potential enzyme inhibition properties, particularly against acetylcholinesterase (AChE), which is crucial in neurological disorders .
The proposed mechanism of action for this compound may involve:
- Enzyme Inhibition: The triazole ring is known to interact with biological targets, potentially disrupting key metabolic processes .
- DNA Interaction: Similar compounds have shown the ability to bind to DNA, which could lead to antitumor effects .
Comparative Analysis with Similar Compounds
The unique combination of pyrrole and triazole rings in this compound enhances its biological activity compared to similar derivatives.
| Compound Name | Antimicrobial Activity | Unique Features |
|---|---|---|
| 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-y]sulfanyl}-N-(2,4-dimethylphenyl)acetamide | Moderate against E. coli and S. aureus | Contains both pyrrole and triazole rings |
| 2-{[5-methyl-4-(1H-imidazol-1-y)-4H-1,2,4-triazol]} | High against Gram-positive bacteria | Lacks pyrrole moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
